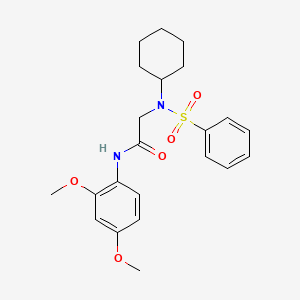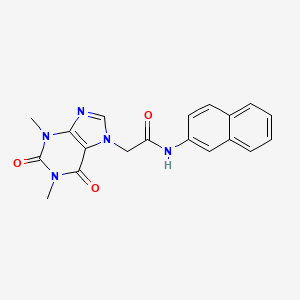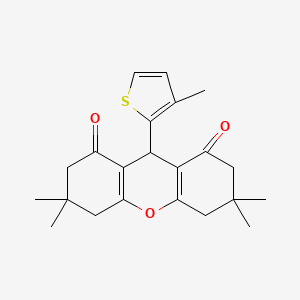
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 057148B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine receptor antagonists and has been shown to modulate the activity of these receptors in various biological systems.
Mechanism of Action
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that are widely distributed in the central nervous system. These receptors play a critical role in regulating the activity of inhibitory neurotransmitters such as glycine and GABA. By blocking the activity of glycine receptors, this compound 057148B reduces the activity of inhibitory neurotransmitters, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound 057148B has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce the severity of seizures and improve motor coordination. It has also been shown to reduce anxiety and improve cognitive function in animal models of anxiety and schizophrenia. In vitro studies have shown that this compound 057148B inhibits the activity of glycine receptors in a dose-dependent manner.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B is its specificity for glycine receptors, which allows for precise modulation of these receptors without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and has been extensively studied in animal models, making it a useful tool for studying the role of glycine receptors in various biological systems. However, one limitation of this compound 057148B is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B. One area of focus is the development of more potent and selective glycine receptor antagonists for use in the treatment of chronic pain and epilepsy. Another area of research is the identification of the specific subtypes of glycine receptors that are targeted by this compound 057148B, which could lead to the development of more targeted therapies for various neurological disorders. Additionally, further studies are needed to elucidate the long-term effects of this compound 057148B on neuronal function and behavior.
Scientific Research Applications
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and epilepsy. It has been shown to modulate the activity of glycine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. This compound has also been studied for its potential use in the treatment of anxiety and schizophrenia.
properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-18-13-14-20(21(15-18)29-2)23-22(25)16-24(17-9-5-3-6-10-17)30(26,27)19-11-7-4-8-12-19/h4,7-8,11-15,17H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFQWVPBAQGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)glycinamide](/img/structure/B3466902.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(4-morpholinyl)acetamide]](/img/structure/B3466916.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B3466919.png)
![{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B3466921.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl N,N-diethylglycinate](/img/structure/B3466923.png)
![ethyl [4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B3466932.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B3466941.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3466945.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3466951.png)

![4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3466964.png)
![2,6-dimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466984.png)
![5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3466993.png)